![molecular formula C7H8BrNO3 B2462682 5-Bromo-N-methoxy-N-methyl-2-furamide CAS No. 179055-22-2](/img/structure/B2462682.png)
5-Bromo-N-methoxy-N-methyl-2-furamide
Overview
Description
5-Bromo-N-methoxy-N-methyl-2-furamide, also known as BMF, is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. BMF is a versatile and powerful compound that has a wide range of applications in organic synthesis and biochemistry. BMF is a halogenated derivative of the naturally occurring furanoid compound 2-furamide, which is found in many organisms. It has a wide range of biochemical and physiological effects, and its properties make it useful for a variety of laboratory experiments.
Scientific Research Applications
Dopamine Receptor Interaction
5-Bromo-N-methoxy-N-methyl-2-furamide and its related compounds are synthesized and studied for their interaction with dopamine receptors. These compounds, especially the benzamide class, show selective inhibition of hyperactivity in behavioral syndromes, indicating potential as antipsychotic agents with a lower tendency to induce extrapyramidal side effects. The structure-activity relationship of these compounds plays a critical role in their receptor interaction, with the o-methoxy group's orientation significantly influencing the bioactive conformation (Högberg et al., 1990).
Antimicrobial Activity
Compounds structurally related to 5-Bromo-N-methoxy-N-methyl-2-furamide, such as N-heterocyclyl-5-nitro-2-furamide derivatives, are synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, providing potential applications in combating various microbial infections (Makino, 1962).
Antitumor and Antioxidant Properties
Derivatives of 5-Bromo-N-methoxy-N-methyl-2-furamide are explored for their potential in inducing apoptosis in human neuroblastoma cells. These compounds, particularly 5'-methoxyindirubin, show promising antiproliferative activities without affecting normal cells, suggesting their potential as effective drugs in treating neuroblastoma (Saito et al., 2011). Additionally, bromophenols isolated from marine red algae, similar in structure to 5-Bromo-N-methoxy-N-methyl-2-furamide, exhibit strong antioxidant activities, indicating their potential in preventing oxidative deterioration of food (Li et al., 2011).
Sigma Receptor Binding
Further structural exploration reveals that tetrahydroisoquinolinyl benzamides, such as 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, are potent and selective sigma(2) receptor ligands. Modifications of these structures influence their sigma receptor binding affinity, highlighting the importance of a constrained tetrahydroisoquinoline ring system in maintaining high sigma(2) receptor binding affinity and selectivity (Xu et al., 2007).
properties
IUPAC Name |
5-bromo-N-methoxy-N-methylfuran-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-9(11-2)7(10)5-3-4-6(8)12-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKPOSQRUUNONK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(O1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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